8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
CAS No.: 478248-92-9
Cat. No.: VC4296601
Molecular Formula: C8H3ClF5N3
Molecular Weight: 271.58
* For research use only. Not for human or veterinary use.
![8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine - 478248-92-9](/images/structure/VC4296601.png)
Specification
CAS No. | 478248-92-9 |
---|---|
Molecular Formula | C8H3ClF5N3 |
Molecular Weight | 271.58 |
IUPAC Name | 8-chloro-3-(difluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Standard InChI | InChI=1S/C8H3ClF5N3/c9-4-1-3(8(12,13)14)2-17-6(4)15-16-7(17)5(10)11/h1-2,5H |
Standard InChI Key | PLNGYKCXIDVVRW-UHFFFAOYSA-N |
SMILES | C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)F)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Basic Properties
The molecular formula of the compound is C₈H₃ClF₅N₃, with a molecular weight of 271.57 g/mol . Its IUPAC name, 8-chloro-3-(difluoromethyl)-6-(trifluoromethyl)-[1, triazolo[4,3-a]pyridine, reflects the positions and types of substituents on the bicyclic triazolo-pyridine framework. Key identifiers include:
Property | Value | Source |
---|---|---|
SMILES | C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)F)Cl | |
InChIKey | PLNGYKCXIDVVRW-UHFFFAOYSA-N | |
ChEMBL ID | CHEMBL1331270 | |
Density (predicted) | 1.72 g/cm³ |
The compound’s structure combines a chloro group at position 8, a difluoromethyl group at position 3, and a trifluoromethyl group at position 6 (Figure 1). These substituents contribute to its high electronegativity and potential reactivity in substitution and coupling reactions.
Spectroscopic and Computational Data
PubChem’s computed data highlights the compound’s topological polar surface area (61.6 Ų) and heavy atom count (17), which influence its solubility and interaction with biological targets . The presence of multiple fluorine atoms enhances its lipophilicity, as evidenced by a LogP value of 2.91 (predicted), making it suitable for applications requiring membrane permeability .
Synthetic Routes and Challenges
Challenges in Fluorination
The incorporation of fluorine atoms poses significant synthetic challenges due to:
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Reagent selectivity: Avoiding over-fluorination at unintended positions.
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Stability issues: Fluorinated intermediates may decompose under harsh conditions.
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Purification difficulties: Separation of regioisomers requires advanced chromatographic techniques .
Physicochemical Properties and Reactivity
Thermal and Solubility Characteristics
The compound’s thermal stability is inferred from its storage recommendation at ambient temperature . Its low aqueous solubility (predicted) aligns with fluorinated compounds, suggesting preferential solubility in organic solvents like DMSO or dichloromethane.
Reactivity Profile
The electron-withdrawing nature of its substituents directs reactivity toward nucleophilic aromatic substitution (NAS) at the chloro position. Additionally, the difluoromethyl group may participate in radical-mediated reactions, while the trifluoromethyl group stabilizes adjacent charges, facilitating catalytic coupling reactions (e.g., Suzuki-Miyaura) .
Comparative Analysis with Analogous Compounds
This comparison underscores the impact of substituent variation on molecular properties and application scope.
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